4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one is a chemical compound that features a carbazole moiety linked to a cyclohexa-2,5-dien-1-one structure through an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of acetic acid as a catalyst in an ethanol solution, where the reaction mixture is heated under reflux . The resulting product is then purified through standard separation techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials due to its charge transport properties.
Mechanism of Action
The mechanism by which 4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one exerts its effects involves binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2,5-dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
Uniqueness
4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one is unique due to its specific structural configuration, which combines the properties of carbazole and cyclohexa-2,5-dien-1-one. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
13444-66-1 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(9-ethylcarbazol-3-yl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H16N2O/c1-2-22-19-6-4-3-5-17(19)18-13-15(9-12-20(18)22)21-14-7-10-16(23)11-8-14/h3-13H,2H2,1H3 |
InChI Key |
MQYDQKSQWIZBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=C3C=CC(=O)C=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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